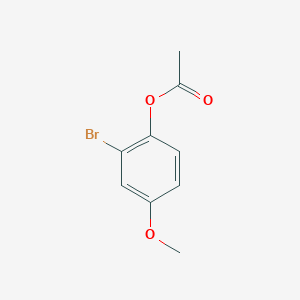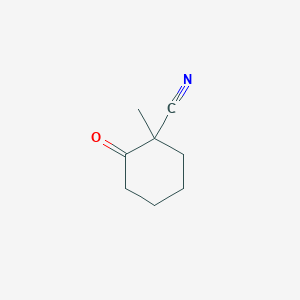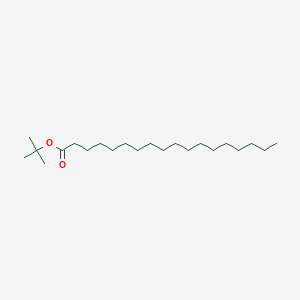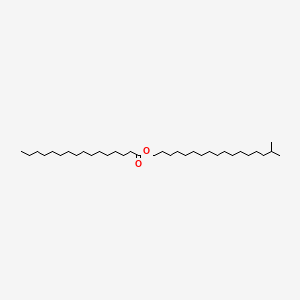
3-Methyl-3-(phenylthio)butanal
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-methyl propanal and 2- and 3-methyl butanal, has been described in literature . These aldehydes are important flavor compounds in many food products, both fermented and non-fermented (heat-treated) products. The production and degradation of these aldehydes from amino acids is described and reviewed extensively in literature .Molecular Structure Analysis
The molecular structure of a similar compound, 3-Methyl-3-butenal, has been analyzed . It has a molecular formula of C5H8O, an average mass of 84.116 Da, and a Monoisotopic mass of 84.057518 Da .Chemical Reactions Analysis
Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are formed during fermentation of many foods. In addition to chemical formation, these aldehydes can be reduced to the corresponding alcohols or oxidized to the corresponding acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Methyl-3-butenal, include a density of 0.8±0.1 g/cm3, boiling point of 96.5±9.0 °C at 760 mmHg, and a vapor pressure of 43.5±0.2 mmHg at 25°C .Applications De Recherche Scientifique
Chemical Synthesis and Material Science
3-Methyl-3-(phenylthio)butanal finds applications in chemical synthesis and material science. For instance, α,ω-(Phenylseleno) carbonyl compounds, closely related to this compound, are used in reactions leading to bicyclic products via sequential ring-closing metathesis and radical cyclization (Clive & Cheng, 2001). Furthermore, the synthesis of 3-acylfurans, including perilla ketone, involves starting materials like 3-(phenylthio)propanal ethylene acetal, which is structurally similar to this compound (Inomata, Sumita, & Kotake, 1979).
Food Science
In the field of food science, branched aldehydes like this compound are significant for flavor composition in various food products. These compounds are formed from amino acids and are crucial in both fermented and non-fermented products (Smit, Engels, & Smit, 2009).
Microbiology and Food Safety
Studies have also focused on the use of volatile biomarkers like this compound in detecting bacterial presence in food. For example, 3-methyl-butanal and 3-methyl-butanoic acid, compounds structurally related to this compound, have been identified as markers for Staphylococcus aureus in pork and milk (Hu et al., 2020), (Chen et al., 2018).
Corrosion Inhibition
Research in corrosion inhibition has identified compounds like 5-(phenylthio)-3H-pyrrole-4-carbonitriles, structurally related to this compound, as effective corrosion inhibitors for mild steel in acidic environments (Verma et al., 2015).
Mécanisme D'action
Mode of Action
It’s known that the compound can be synthesized from 3-methyl-2-butenal and thiophenol . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are known to be important flavour compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids have been described and reviewed extensively in literature .
Pharmacokinetics
The compound’s predicted boiling point is 288.8±23.0 °C, and its predicted density is 1.05±0.1 g/cm3
Propriétés
IUPAC Name |
3-methyl-3-phenylsulfanylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-11(2,8-9-12)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKHOYRKCMHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451695 | |
| Record name | Butanal, 3-methyl-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111427-84-0 | |
| Record name | Butanal, 3-methyl-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)


![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)


![(3S,5S,8R,9S,10S,13S,14S,17S)-16,16-Dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1625073.png)

